molecular formula C13H7Cl2N3O B11783190 3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11783190
M. Wt: 292.12 g/mol
InChI Key: FGHSXQVEAGKQHI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with chlorophenyl and chloropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with 2-chloropyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl and chloropyridinyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the oxadiazole ring.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
  • 3-(3-Chlorophenyl)-5-(3-chloropyridin-4-yl)-1,2,4-oxadiazole
  • 3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and chloropyridinyl groups can enhance its interaction with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H7Cl2N3O

Molecular Weight

292.12 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H7Cl2N3O/c14-10-3-1-2-8(6-10)12-17-13(19-18-12)9-4-5-16-11(15)7-9/h1-7H

InChI Key

FGHSXQVEAGKQHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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